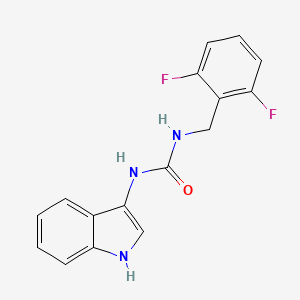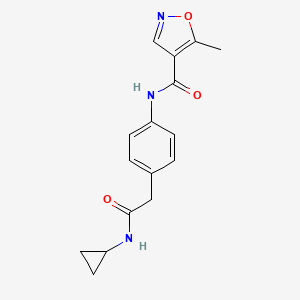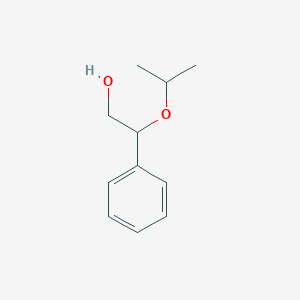
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate, also known as TBPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of neuroscience. TBPC is a carbamate derivative that has been shown to possess various biological activities, including neuroprotective and cognitive-enhancing effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate serves as an intermediate in the synthesis of complex molecules and demonstrates versatility in chemical transformations. The compound's applications extend from asymmetric Mannich reactions to the formation of N-(Boc) nitrone equivalents, highlighting its utility in organic synthesis. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is utilized in asymmetric Mannich reactions to produce chiral amino carbonyl compounds, showcasing its role in the synthesis of enantiomerically pure substances (J. Yang, S. Pan, B. List, 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, indicating their significance as building blocks in organic chemistry due to their reactivity and transformation capabilities (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Crystalline Structure and Characterization
The crystalline structure and characterization of tert-butyl carbamate derivatives have been extensively studied, providing insights into their physical and chemical properties. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of a family of compounds that exhibit unique crystal structures due to the presence of bifurcated N—H⋯O hydrogen and C—X⋯O halogen bonds, showcasing the compound's potential in structural chemistry (P. Baillargeon et al., 2017). This detailed understanding of their molecular arrangement underscores the importance of tert-butyl carbamates in the study of molecular interactions and crystal engineering.
Biological Activity and Pharmacological Intermediates
Several studies focus on the synthesis of tert-butyl carbamate derivatives as intermediates for biologically active compounds, highlighting their importance in the development of new pharmaceuticals. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an essential intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, emphasizing the compound's role in medicinal chemistry and drug development (Bingbing Zhao et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-phenyl-2-piperidin-4-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-16(14-7-5-4-6-8-14)15-9-11-19-12-10-15/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGZLTXSRLIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

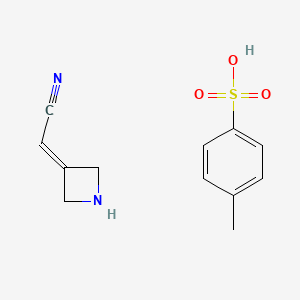
![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)

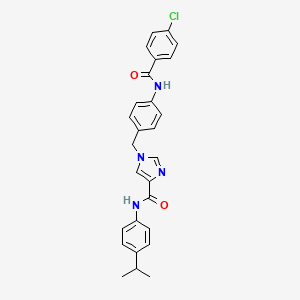
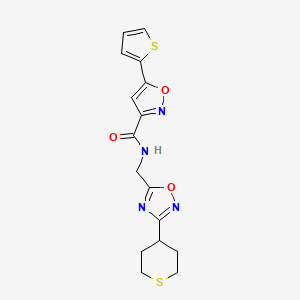
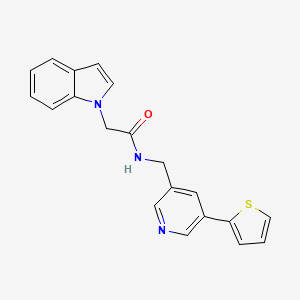
![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)
